4-{4-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine
Overview
Description
4-{4-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is a complex organic compound that features a morpholine ring, a piperazine ring, and a pyrimidine ring, each substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine typically involves multiple steps:
Formation of 4-tert-butylbenzoyl chloride: This is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride under reflux conditions.
Synthesis of 4-(4-tert-butylbenzoyl)piperazine: The 4-tert-butylbenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine.
Formation of this compound: This intermediate is then reacted with 2-chloro-6-methylpyrimidine and morpholine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Hydroperoxides, alcohols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
In biology, the compound is studied for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug development .
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer and neurological disorders .
Industry
In industry, the compound is used in the development of advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of 4-{4-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylbenzoyl chloride
- 4-tert-Butylbenzoic acid
- 4-tert-Butylbenzaldehyde
- 4-tert-Butylbenzyl chloride
Uniqueness
What sets 4-{4-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine apart from similar compounds is its combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-18-17-21(26-23(25-18)29-13-15-31-16-14-29)27-9-11-28(12-10-27)22(30)19-5-7-20(8-6-19)24(2,3)4/h5-8,17H,9-16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDHHFONDRVGGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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